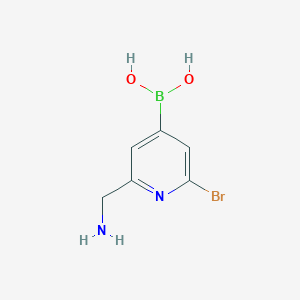
(2-(Aminomethyl)-6-bromopyridin-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Aminomethyl)-6-bromopyridin-4-yl)boronic acid is an organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. This compound features a boronic acid group attached to a pyridine ring, which is further substituted with an aminomethyl and a bromine group. The unique structure of this compound allows it to participate in various chemical reactions, making it a valuable tool in the synthesis of complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Aminomethyl)-6-bromopyridin-4-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Suzuki-Miyaura coupling reaction, which employs a palladium catalyst to facilitate the cross-coupling of an aryl halide with a boronic acid derivative . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: (2-(Aminomethyl)-6-bromopyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The bromine substituent can be reduced to a hydrogen atom, yielding a dehalogenated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions include boronic esters, dehalogenated pyridine derivatives, and substituted pyridine compounds.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, (2-(Aminomethyl)-6-bromopyridin-4-yl)boronic acid is used as a building block for the construction of more complex molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable for the synthesis of biaryl compounds and other aromatic systems .
Biology and Medicine: The boronic acid group can interact with biological targets, such as proteases, making it a useful scaffold for drug development .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of (2-(Aminomethyl)-6-bromopyridin-4-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing the compound to modulate the activity of enzymes and receptors. The aminomethyl and bromine substituents further influence the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Phenylboronic acid: A simpler boronic acid derivative used in similar applications.
(2-Aminomethylphenyl)boronic acid: Lacks the bromine substituent but shares the aminomethyl group.
(6-Bromopyridin-4-yl)boronic acid: Lacks the aminomethyl group but retains the bromine substituent.
Uniqueness: (2-(Aminomethyl)-6-bromopyridin-4-yl)boronic acid is unique due to the presence of both the aminomethyl and bromine substituents on the pyridine ring. This combination of functional groups enhances its reactivity and allows for a broader range of chemical transformations compared to its simpler counterparts .
Propiedades
Fórmula molecular |
C6H8BBrN2O2 |
|---|---|
Peso molecular |
230.86 g/mol |
Nombre IUPAC |
[2-(aminomethyl)-6-bromopyridin-4-yl]boronic acid |
InChI |
InChI=1S/C6H8BBrN2O2/c8-6-2-4(7(11)12)1-5(3-9)10-6/h1-2,11-12H,3,9H2 |
Clave InChI |
IWQLJZOXMSEGQT-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=NC(=C1)Br)CN)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


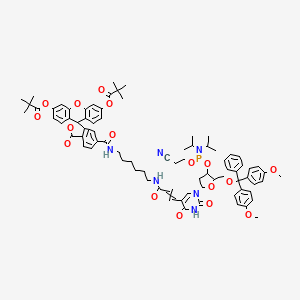

![8-[(3-chloro-2-hydroxypropyl)sulfanyl]-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14090586.png)
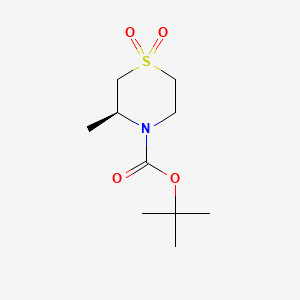
![5-(2-hydroxy-4-methylphenyl)-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14090593.png)
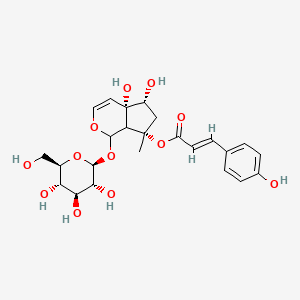
![(E)-2-Cyano-3-(5-(2,3-diphenyl-8-(4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)quinoxalin-5-yl)thiophen-2-yl)acrylic acid](/img/structure/B14090609.png)
![6-Methoxy-2-[3-(morpholin-4-yl)propyl]-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090618.png)
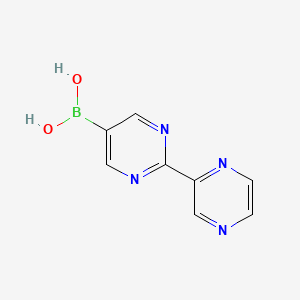
![8-(2,4-dimethoxyphenyl)-4-hydroxy-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14090620.png)
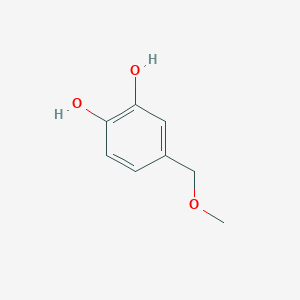
![5-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethoxy}-2-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenol](/img/structure/B14090638.png)

![1-(2-Methoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090645.png)
